

An In-depth Technical Guide to 3-Iodo-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Iodo-4-methoxybenzoic acid**

Cat. No.: **B185467**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-4-methoxybenzoic acid, a halogenated derivative of 4-methoxybenzoic acid, is a versatile building block in organic synthesis with significant potential in medicinal chemistry. Its unique electronic and steric properties, conferred by the iodo and methoxy substituents on the benzene ring, make it a valuable precursor for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its role in drug discovery and development. Detailed experimental methodologies, spectroscopic data, and a discussion of its potential biological activities are presented to serve as a valuable resource for researchers in the field.

Chemical Properties and Spectroscopic Data

3-Iodo-4-methoxybenzoic acid is a solid at room temperature. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	3-Iodo-4-methoxybenzoic acid	
CAS Number	68507-19-7	[1]
Molecular Formula	C ₈ H ₇ IO ₃	[1]
Molecular Weight	278.04 g/mol	[1]
Melting Point	239-243 °C	
Appearance	Solid	
SMILES	COc1ccc(cc1)C(O)=O	
InChI	1S/C8H7IO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11)	

Spectroscopic Data:

While a comprehensive public database of spectra for **3-Iodo-4-methoxybenzoic acid** is not readily available, typical spectroscopic features can be predicted based on its structure and data from similar compounds.

- **¹H NMR:** The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the carboxylic acid proton. The aromatic protons will exhibit splitting patterns influenced by their positions relative to the iodo and carboxyl groups.
- **¹³C NMR:** The carbon NMR spectrum will display distinct peaks for the eight carbon atoms in the molecule, including the carboxyl carbon, the aromatic carbons (some of which will be significantly influenced by the iodine substituent), and the methoxy carbon.
- **FTIR:** The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration from the carboxylic acid group, typically in the range of 1680-1710 cm⁻¹. A broad O-H stretching band from the carboxylic acid dimer will also be present, usually centered around 3000 cm⁻¹. C-O stretching vibrations for the methoxy group and the carboxylic acid, as well as C-I stretching, will also be observed.

- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the carboxyl group, the methoxy group, and the iodine atom.

Synthesis and Reactivity

Synthesis of 3-Iodo-4-methoxybenzoic Acid

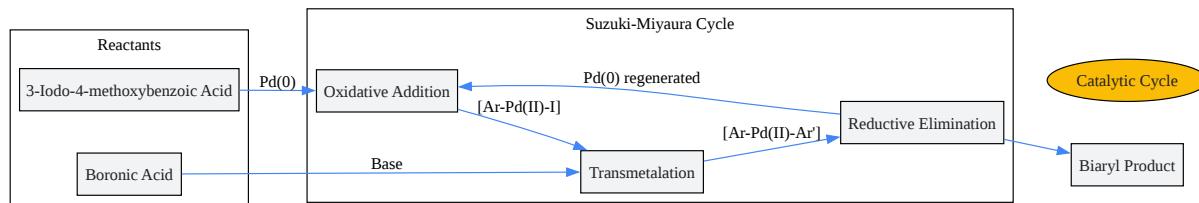
A common and effective method for the synthesis of **3-Iodo-4-methoxybenzoic acid** is the direct iodination of 4-methoxybenzoic acid. One established method utilizes iodine and periodic acid in an acidic medium.

Experimental Protocol: Iodination of 4-methoxybenzoic acid

This protocol is based on general methods for the iodination of activated aromatic rings.

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxybenzoic acid in a suitable solvent such as glacial acetic acid.
- Addition of Reagents: To this solution, add iodine (I_2) and periodic acid dihydrate (H_5IO_6). The molar ratio of the reactants is crucial and should be optimized for the best yield.
- Reaction Conditions: Heat the reaction mixture with stirring. The reaction temperature and time will depend on the specific substrate and desired conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a solution of sodium thiosulfate to quench any unreacted iodine.
- Isolation and Purification: The product will precipitate out of the aqueous solution. Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure **3-Iodo-4-methoxybenzoic acid**.

[Click to download full resolution via product page](#)**Figure 1.** Synthesis of **3-Iodo-4-methoxybenzoic acid**.


Reactivity

The presence of the iodine atom makes **3-Iodo-4-methoxybenzoic acid** a versatile substrate for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures which are common motifs in pharmacologically active molecules.[\[1\]](#)

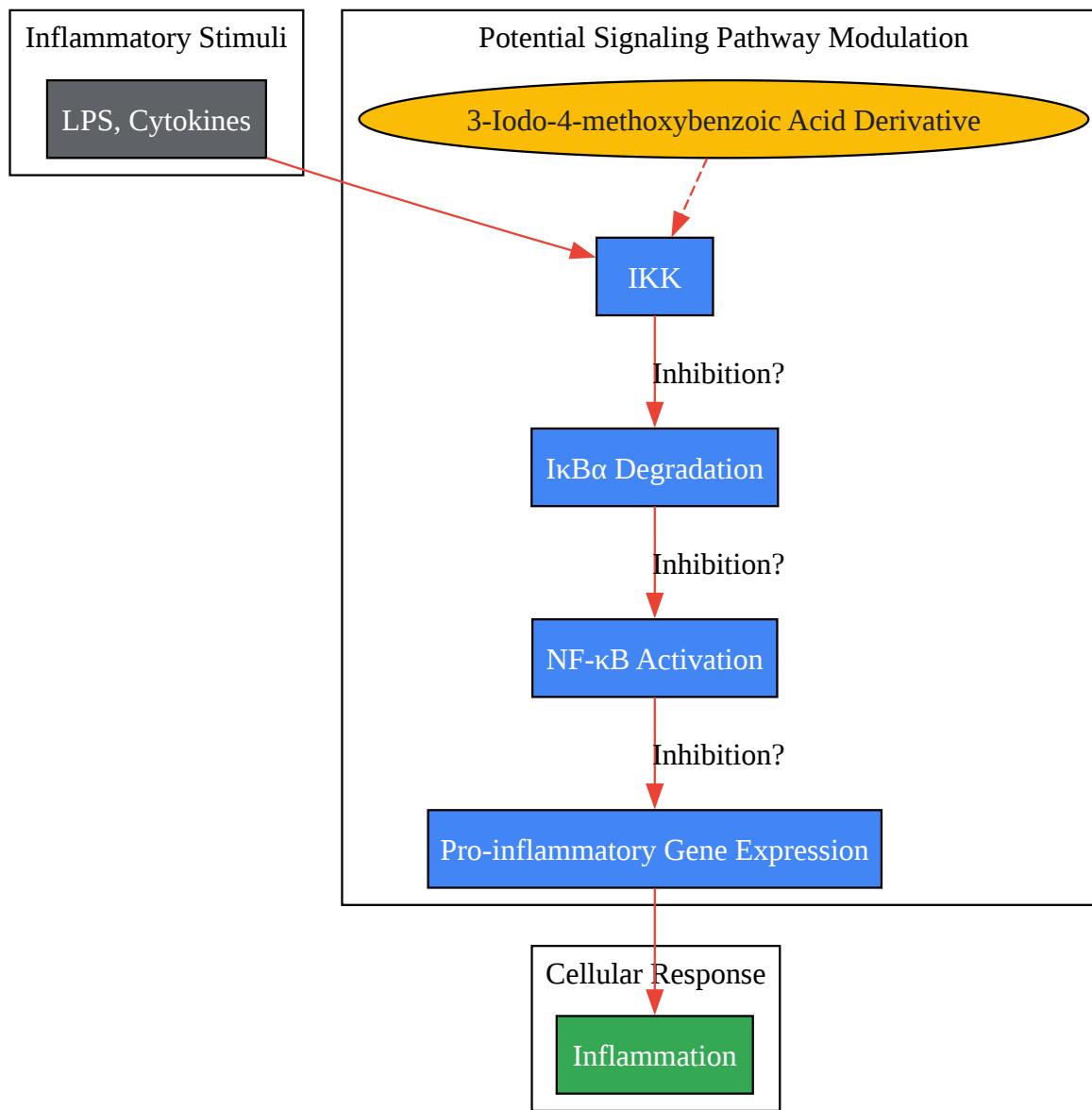
Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol for the Suzuki-Miyaura coupling of an aryl iodide.

- **Reaction Setup:** In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine **3-Iodo-4-methoxybenzoic acid** (or its ester derivative), a boronic acid or boronate ester, a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{dppf})\text{Cl}_2$), and a base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4).
- **Solvent:** Add a suitable solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
- **Reaction Conditions:** Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time. Monitor the reaction progress by TLC or GC-MS.
- **Work-up:** After completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with an organic solvent.
- **Purification:** Dry the combined organic layers over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

[Click to download full resolution via product page](#)

Figure 2. Generalized Suzuki-Miyaura coupling reaction pathway.


Applications in Drug Development

3-Iodo-4-methoxybenzoic acid serves as a key intermediate in the synthesis of various pharmaceutical agents.^[2] Its utility is particularly noted in the development of compounds targeting inflammation and pain relief. While direct biological activity data for **3-Iodo-4-methoxybenzoic acid** is limited, its structural similarity to other benzoic acid derivatives suggests potential mechanisms of action.

Potential as an Anti-inflammatory and Analgesic Agent

Many benzoic acid derivatives exhibit anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.^{[3][4]} These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. It is plausible that **3-Iodo-4-methoxybenzoic acid** or its derivatives could also act as COX inhibitors.

Furthermore, some benzoic acid derivatives have been shown to modulate the nuclear factor-kappa B (NF- κ B) signaling pathway.^[5] NF- κ B is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Inhibition of the NF- κ B pathway is a well-established strategy for controlling inflammation.

Figure 3. Postulated modulation of the NF-κB signaling pathway.

Conclusion

3-Iodo-4-methoxybenzoic acid is a valuable and versatile chemical intermediate with significant potential for application in the synthesis of novel therapeutic agents. Its reactivity in cross-coupling reactions opens avenues for the creation of diverse molecular architectures. While further research is needed to fully elucidate its biological activities and mechanisms of action, the existing literature on related benzoic acid derivatives provides a strong rationale for its exploration as a scaffold for the development of new anti-inflammatory and analgesic drugs. The experimental protocols and data presented in this guide are intended to facilitate further investigation and unlock the full potential of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Iodo-4-methoxybenzoic acid | 68507-19-7 | FI53968 [biosynth.com]
- 2. 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Iodo-4-methoxybenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b185467#iupac-name-for-3-iodo-4-methoxybenzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com